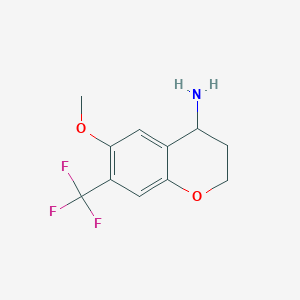

6-Methoxy-7-(trifluoromethyl)chroman-4-amine

Description

Properties

Molecular Formula |

C11H12F3NO2 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

6-methoxy-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C11H12F3NO2/c1-16-10-4-6-8(15)2-3-17-9(6)5-7(10)11(12,13)14/h4-5,8H,2-3,15H2,1H3 |

InChI Key |

DTNVLZOTIWTDBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(CCO2)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Chroman Ring Formation

A common approach to chroman-4-one derivatives, which are precursors to chroman-4-amines, involves the condensation of o-hydroxyarylcarbonyl compounds with carbonyl compounds in the presence of amines. According to US Patent US4479007A, this reaction is exothermic and can be conducted without external heating after initiation, followed by distillation to isolate chroman-4-ones. The amine used can be recovered and reused, making the process efficient and high-yielding.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 7-position is introduced typically via electrophilic trifluoromethylation. Reagents such as trifluoromethyl iodide (CF3I) are used in the presence of a base to achieve regioselective substitution on the chroman ring. This step is crucial for enhancing the compound’s lipophilicity and biological activity.

Conversion to Chroman-4-Amine

The amine group at the 4-position can be introduced by reductive amination of the corresponding chroman-4-one or via nucleophilic substitution reactions. The use of polar aprotic solvents like tetrahydrofuran (THF) and bases such as triethylamine facilitates these transformations. Enantiomeric purity is ensured through chiral chromatography or asymmetric catalysis during synthesis.

- The reaction temperature during chroman-4-one formation is controlled to avoid decomposition; typically, water generated in the reaction is distilled off at about 100°C under reduced pressure to isolate the product.

- Enantiomeric purity is monitored by chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy, including ^1H and ^19F NMR to confirm trifluoromethyl incorporation and stereochemistry.

- Purification often involves recrystallization or chromatographic techniques, with TLC used to monitor reaction progress.

- The trifluoromethyl group’s strong electron-withdrawing effect influences the reactivity of the chroman ring, requiring careful selection of reaction conditions to avoid side reactions.

- Maintaining stereochemical integrity during amination is critical; chiral auxiliaries or enzymatic resolution methods are employed to prevent racemization.

- Sustainable chemistry approaches, such as replacing THF with greener solvents like cyclopentyl methyl ether (CPME) and using immobilized chiral catalysts, have been proposed to improve environmental profiles.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-(trifluoromethyl)chroman-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the desired transformations . Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

-

Acetylcholinesterase Inhibition

- Neuroprotective Effects : 6-Methoxy-7-(trifluoromethyl)chroman-4-amine has shown promise as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that it may enhance cholinergic signaling, potentially leading to cognitive improvements in affected individuals.

-

Anticancer Potential

- Inhibition of Cancer Progression : Research indicates that this compound may inhibit specific enzymes involved in cancer progression, showcasing selective cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) and colon cancer (HCT-116) cells. In vitro assays demonstrated significant cell death in treated cultures compared to untreated controls .

- Antimicrobial Activity

Case Studies

-

Neuroprotective Studies

- A study assessed the neuroprotective effects of this compound in models of Alzheimer's disease. Results indicated that treatment led to improved cognitive function and reduced neuroinflammation markers.

- Cytotoxicity Evaluation

- Antimicrobial Testing

Mechanism of Action

The mechanism of action of 6-Methoxy-7-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl Position : The 7-CF₃ group in 7-(trifluoromethyl)chroman-4-amine (MW 217.19) contributes to TLR7 agonist activity, whereas its absence in 6-methoxychroman-4-amine (MW 179.22) simplifies the structure for chiral synthesis .

- Halogen vs. Methoxy : Chloro substitution (e.g., (R)-7-Chloro-6-CF₃ analog) may enhance steric effects but reduce metabolic stability compared to methoxy groups .

- Stereochemistry : Enantiomers like (R)- and (S)-7-CF₃ chroman-4-amine (CAS 1213657-96-5 and 1140496-05-4) exhibit distinct biological profiles, emphasizing the need for enantioselective synthesis .

BuChE Inhibition and Alzheimer’s Disease

Chroman-4-amine derivatives, such as 5,7-difluorochroman-4-amine hydrochloride (EC₅₀ in µM range), demonstrate selective butyrylcholinesterase (BuChE) inhibition, a target for Alzheimer’s therapy. The trifluoromethyl group in 6-Methoxy-7-CF₃ chroman-4-amine may enhance binding affinity due to increased hydrophobicity and electron-withdrawing effects .

TLR7 Agonist Activity

Compounds like 2-(trifluoromethyl)quinoline-4-amine (EC₅₀ = 53.1 µM) show TLR7 selectivity, suggesting that the 7-CF₃ chroman-4-amine scaffold could be optimized for immunomodulatory applications .

Annulation and Regioselectivity

Synthesis of chroman derivatives often involves acid-promoted annulation (e.g., trifluoroacetic acid with phenols), but regioselectivity issues can arise. For example, Fillion’s method yielded 5,6,7-trimethoxy-4-methylcoumarin instead of the desired chromone due to carbonyl shift differences (160.9 ppm in ¹³C NMR for coumarin vs. 175–185 ppm for chromones) .

Reductive Amination

Gram-scale synthesis of chroman-4-amines using green solvents like MeTHF (45% yield for chromanone intermediates) highlights scalability challenges .

Data Tables

Table 1. Comparative Physicochemical Properties

| Property | 6-Methoxy-7-CF₃ Chroman-4-amine | 7-CF₃ Chroman-4-amine | 6-Methoxychroman-4-amine |

|---|---|---|---|

| Molecular Weight | 247.22 | 217.19 | 179.22 |

| LogP* | ~2.5 (estimated) | 2.1 | 2.18 |

| Water Solubility | Low | Low | Moderate |

*Calculated using fragment-based methods.

Biological Activity

6-Methoxy-7-(trifluoromethyl)chroman-4-amine is a synthetic organic compound belonging to the chroman family. Its unique structure, featuring a methoxy group at the 6-position and a trifluoromethyl group at the 7-position, positions it as a promising candidate for various biological applications. This article explores its biological activities, mechanisms of action, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is C11H10F3NO2. The presence of both methoxy and trifluoromethyl groups enhances the compound's stability and reactivity, contributing to its biological activity.

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways involved in cell growth and apoptosis.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15.2 | Inhibition of cell cycle progression |

| Study B | HCT116 (colon cancer) | 12.8 | Induction of apoptosis |

| Study C | A549 (lung cancer) | 18.5 | Inhibition of PI3K/Akt pathway |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to interact with enzymes implicated in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines. Molecular docking studies suggest that its trifluoromethyl group enhances binding affinity to these enzymes, thereby increasing its efficacy .

Table 2: Anti-inflammatory Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with key molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

- Molecular Docking : Studies have shown that the trifluoromethyl group forms strong interactions with amino acid residues in enzyme active sites, enhancing binding affinity and specificity .

- Apoptosis Induction : It may induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Breast Cancer Treatment : A study demonstrated that treatment with this compound led to significant tumor regression in MCF-7 xenograft models, suggesting its potential as a chemotherapeutic agent.

- Inflammatory Disorders : In models of acute inflammation, administration of this compound showed a marked reduction in edema and inflammatory markers, indicating its promise for treating conditions like arthritis and other inflammatory diseases.

Q & A

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

- Methodological Answer : Optimize reaction conditions (e.g., continuous flow chemistry) to manage exothermic steps. Address enantiomer cross-contamination by implementing in-line chiral chromatography during pilot-scale production .

Data Contradictions & Recommendations

- Contradiction : While trifluoromethyl groups enhance metabolic stability in some contexts , they may increase phototoxicity risks in others .

- Resolution : Prioritize in vitro phototoxicity assays (3T3 NRU PT) early in development.

- Contradiction : Low-temperature storage improves stability , but cryogenic conditions may induce crystallization challenges.

- Resolution : Use lyophilization for long-term storage and characterize polymorphs via DSC and PXRD.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.